molecular formula C12H3Cl5O B1360166 1,2,3,4,8-Pentachlorodibenzofuran CAS No. 67517-48-0

1,2,3,4,8-Pentachlorodibenzofuran

Cat. No. B1360166
CAS RN: 67517-48-0
M. Wt: 340.4 g/mol
InChI Key: ZCTNDJSCLPJCRA-UHFFFAOYSA-N
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Description

1,2,3,4,8-Pentachlorodibenzofuran is a polychlorinated dibenzofuran . It is a toxic polychlorinated dibenzofuran (PCDD/F), detected in domestic meat and poultry . It can be used as purified standards for analytical, toxic, and biological studies of these environmental contaminants .


Synthesis Analysis

1,2,3,4,8-Pentachlorodibenzofuran is not deliberately produced by industry. Most of these compounds are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .


Molecular Structure Analysis

The molecular formula of 1,2,3,4,8-Pentachlorodibenzofuran is C12H3Cl5O . The structure of this compound can be found in various databases .


Chemical Reactions Analysis

1,2,3,4,8-Pentachlorodibenzofuran induces the expression of genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 in primary human hepatocytes .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,4,8-Pentachlorodibenzofuran is 340.4 g/mol . More detailed physical and chemical properties can be found in various databases .

Scientific Research Applications

Toxicity and Disposition Studies

1,2,3,4,8-Pentachlorodibenzofuran (1PeCDF) is a type of polychlorinated dibenzofuran (PCDF), closely related in structure and toxicity to other dibenzofurans and dioxins. Studies have investigated its distribution, metabolism, and excretion in various animal models. For instance, Brewster and Birnbaum (1988) explored the distribution and elimination of 1PeCDF in rats, finding it was rapidly cleared from blood and distributed to the liver, muscle, skin, and adipose tissue. This study also highlighted the role of metabolism in the persistence of such compounds in the body (Brewster & Birnbaum, 1988).

Comparative Toxicity in Different Species

The toxicity of 1PeCDF varies across species. For example, studies by Nagayama et al. (1985) and Brewster et al. (1988) compared the toxicity of various PCDFs, including 1PeCDF, in mice and rhesus monkeys, respectively. These studies provide insights into the differential impacts of these toxicants in different biological systems (Nagayama et al., 1985); (Brewster et al., 1988).

Carcinogenicity and Mutagenicity Studies

Research has also been conducted to assess the carcinogenic and mutagenic potential of 1PeCDF. For instance, Nishizumi (1989, 1991) conducted studies on rats to examine the carcinogenicity of 1PeCDF and related compounds, providing evidence of tumor formation in response to exposure (Nishizumi, 1989); (Nishizumi, 1991).

Biochemical and Molecular Interactions

Studies have also focused on the interaction of 1PeCDF with biochemical pathways in organisms. For example, Kuroki et al. (1986) investigated how 1PeCDF interacts with cytochrome P-450 isozymes in rats, providing crucial insights into its biochemical storage and effects on metabolic pathways (Kuroki et al., 1986).

Environmental Impact and Degradation

Research on 1PeCDF also encompasses its environmental impact and degradation pathways. Friesen et al. (1996) conducted studies on the aquatic photodegradation of polychlorinated dibenzofurans, including 1PeCDF, highlighting the environmental fate of these compounds (Friesen et al., 1996).

Mechanism of Action

1,2,3,4,8-Pentachlorodibenzofuran mimics many of the toxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Like TCDD, these polychlorinated dibenzofurans (PCDFs) induce hepatic benzo[a]pyrene hydroxylase .

Safety and Hazards

1,2,3,4,8-Pentachlorodibenzofuran is a toxic compound . Contact with this substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed .

Future Directions

As an environmental contaminant, 1,2,3,4,8-Pentachlorodibenzofuran has been the subject of various studies . Future research may focus on its environmental impact and ways to mitigate its effects.

properties

IUPAC Name

1,2,3,4,8-pentachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-4-1-2-6-5(3-4)7-8(14)9(15)10(16)11(17)12(7)18-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTNDJSCLPJCRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075262
Record name Dibenzofuran, 1,2,3,4,8-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,8-Pentachlorodibenzofuran

CAS RN

67517-48-0
Record name 1,2,3,4,8-Pentachlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67517-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,8-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067517480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 1,2,3,4,8-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,8-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZZ28029Y7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,2,3,4,8-Pentachlorodibenzofuran impact vitamin A levels in rats?

A1: The study found that 1,2,3,4,8-Pentachlorodibenzofuran did not significantly reduce hepatic vitamin A levels in male or female rats, even after long-term dietary exposure []. This suggests that, unlike its 2,3,7,8-substituted counterparts, this particular congener does not disrupt retinoid homeostasis in the same manner. This difference in effect highlights the importance of the position of chlorine atoms in the dibenzofuran structure for their biological activity.

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